Nicotinamidine, N-2-naphthyl-

Description

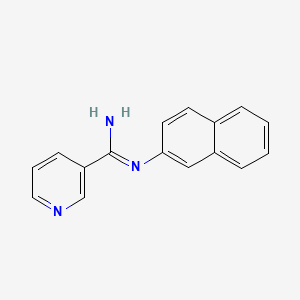

Structure

3D Structure

Properties

CAS No. |

23565-04-0 |

|---|---|

Molecular Formula |

C16H13N3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

N'-naphthalen-2-ylpyridine-3-carboximidamide |

InChI |

InChI=1S/C16H13N3/c17-16(14-6-3-9-18-11-14)19-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H2,17,19) |

InChI Key |

OZNNBAATRMBYOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(C3=CN=CC=C3)N |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Nicotinamidine, N 2 Naphthyl

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions:There are no published crystal structures for Nicotinamidine, N-2-naphthyl-, which would provide definitive information on its three-dimensional shape, bond lengths, bond angles, and intermolecular interactions in the solid state.

While general information exists for related compounds such as nicotinamide (B372718), various naphthalimide derivatives, and other pyridine-based structures, this information is not directly applicable to the specific N-2-naphthyl derivative of nicotinamidine. The strict requirement to focus solely on the title compound prevents the substitution of data from these related but structurally distinct molecules.

Therefore, a comprehensive and scientifically accurate article with detailed research findings and data tables on Nicotinamidine, N-2-naphthyl- cannot be generated at this time. Further original research would be required to produce the experimental data necessary for such a detailed analysis.

Based on the available information, a detailed article focusing solely on the advanced computational and theoretical chemistry investigations of Nicotinamidine, N-2-naphthyl-, as per the requested outline, cannot be generated. Extensive searches did not yield specific computational studies, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, or Molecular Dynamics (MD) simulations, performed on this particular compound.

The scientific literature accessible through the performed searches contains general descriptions of these computational methods and their applications to related but distinct molecules, such as nicotinamide or other naphthalene (B1677914) derivatives. However, no specific data, detailed research findings, or data tables concerning the electronic structure, stability, reactivity, conformational landscapes, or reaction mechanisms of Nicotinamidine, N-2-naphthyl- were found.

Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for Nicotinamidine, N-2-naphthyl- is not possible without the foundational research data. An article created without this specific information would be speculative and would not meet the requirements for scientific accuracy and strict adherence to the requested subject.

Advanced Computational and Theoretical Chemistry Investigations of Nicotinamidine, N 2 Naphthyl

Virtual Screening and Ligand-Based Design Based on Chemical Features of Nicotinamidine, N-2-naphthyl-

The exploration of novel therapeutic agents often leverages computational techniques to predict the biological activity and interaction of chemical compounds with specific targets. For Nicotinamidine, N-2-naphthyl-, and its analogs, virtual screening and ligand-based design are pivotal in identifying promising drug candidates. These methods rely on the distinct chemical features of the molecules to forecast their potential efficacy and binding modes.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into structure-based and ligand-based approaches. In the absence of a known 3D structure of the target, ligand-based methods become particularly valuable. These methods utilize the information from a set of known active compounds to identify new ones with similar properties.

For nicotinamide (B372718) and its derivatives, which share a core scaffold with Nicotinamidine, N-2-naphthyl-, virtual screening has been successfully employed to discover inhibitors for various targets. For instance, in the pursuit of new anticancer agents, a library of nicotinamide derivatives was computationally screened to identify potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. mdpi.comsemanticscholar.orgmdpi.com This screening process often involves molecular docking simulations to predict the binding affinity and orientation of the compounds within the active site of the target protein. mdpi.comsemanticscholar.org

Ligand-based design, on the other hand, focuses on the chemical features of known active ligands. This can involve creating a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. nih.govnih.gov For nicotinamide derivatives, pharmacophore models have been developed based on the key interactions observed in known inhibitors of targets like human nicotinamide N-methyltransferase (hNNMT). nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based technique. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For aryl alkenyl amides, which share structural similarities with N-aryl nicotinamides, a QSAR model revealed that descriptors like the radius of gyration and heat of formation, along with electronic and lipophilic properties, are crucial for their activity as bacterial efflux pump inhibitors. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds.

The chemical features of Nicotinamidine, N-2-naphthyl- that are particularly relevant for these computational studies include:

The Nicotinamidine Core: This part of the molecule provides key hydrogen bonding and aromatic interaction capabilities.

The N-2-naphthyl Group: This bulky, hydrophobic group significantly influences the molecule's shape, size, and lipophilicity. Its interactions within a binding pocket can be critical for affinity and selectivity.

By analyzing these features, computational models can guide the design of new derivatives with improved potency and selectivity. For example, modifications to the naphthyl group or the nicotinamidine core can be explored to optimize interactions with a specific biological target.

Detailed Research Findings

While specific studies on Nicotinamidine, N-2-naphthyl- are not extensively available in the public domain, research on structurally related nicotinamide derivatives provides valuable insights into how its chemical features would be leveraged in virtual screening and ligand-based design.

One study focused on designing novel nicotinamide derivatives as VEGFR-2 inhibitors. semanticscholar.org The researchers used molecular docking to predict the binding modes of their designed compounds. The binding affinity of a promising derivative was further evaluated using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, which provide an estimate of the binding free energy.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -58.85 |

| Electrostatic Energy | -27.94 |

| Total Binding Energy | -43.73 |

These values indicate a strong predicted binding affinity, driven by both van der Waals and electrostatic interactions. Similar calculations for Nicotinamidine, N-2-naphthyl- would be crucial in assessing its potential as a VEGFR-2 inhibitor.

In another line of research, a QSAR model was developed for a series of aryl alkenyl amides acting as bacterial efflux pump inhibitors. nih.gov The statistical quality of the model highlights its predictive power.

| Parameter | Value |

|---|---|

| r² (Correlation Coefficient) | 0.87 |

The descriptors in this model included terms related to molecular shape (radius of gyration), thermodynamics (heat of formation), and electronic properties (E-state indices and charged surface area). nih.gov A similar QSAR study for a series of N-aryl nicotinamidines, including the N-2-naphthyl derivative, would help in understanding the structural requirements for a specific biological activity.

Pharmacophore modeling of nicotinamide derivatives has also been instrumental in identifying novel inhibitors. For hNNMT, a structure-based pharmacophore model was generated and validated. nih.gov This model was then used as a 3D query to screen a chemical database, leading to the identification of several potential inhibitors. nih.gov The application of such a model, tailored to a specific target, could rapidly identify compounds with a chemical architecture similar to Nicotinamidine, N-2-naphthyl- that are likely to be active.

The combination of these computational approaches—virtual screening, ligand-based design, QSAR, and pharmacophore modeling—provides a powerful framework for the rational design and discovery of new drugs based on the Nicotinamidine, N-2-naphthyl- scaffold.

Chemical Reactivity and Transformation Pathways of Nicotinamidine, N 2 Naphthyl

Reactions at the Amidine Functional Group

The amidine moiety is the most reactive site in the molecule for many chemical transformations. It possesses both nucleophilic and electrophilic character, allowing for a diverse range of reactions.

Hydrolysis: Like other N-substituted amidines, Nicotinamidine, N-2-naphthyl- is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding amide, N-(naphthalen-2-yl)nicotinamide, and ammonia (B1221849) or an amine. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water or a hydroxide (B78521) ion on the imino carbon. researchgate.netlibretexts.org

Reduction: The amidine group can be reduced to the corresponding diamine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4), which would convert Nicotinamidine, N-2-naphthyl- to N1-(pyridin-3-ylmethyl)naphthalene-1,2-diamine. youtube.com Borane complexes have also been shown to be effective for the reduction of cyclic amidines, suggesting they could be applicable here as well. nih.gov

N-Arylation and N-Alkylation: The nitrogen atoms of the amidine group can undergo further substitution. For instance, palladium-catalyzed N-monoarylation is a known reaction for amidines, which could introduce another aryl group onto one of the amidine nitrogens. researchgate.net

Cyclization Reactions: The amidine functional group is a valuable precursor for the synthesis of various heterocyclic systems. Depending on the reagent and reaction conditions, the nicotinamidine core can participate in cyclization reactions to form triazines, pyrimidines, or other fused heterocyclic structures.

A summary of potential reactions at the amidine functional group is presented in Table 1.

Table 1: Potential Reactions at the Amidine Functional Group of Nicotinamidine, N-2-naphthyl-

| Reaction Type | Reagents and Conditions | Expected Product |

| Hydrolysis | Acid or base catalysis, water | N-(naphthalen-2-yl)nicotinamide |

| Reduction | Lithium aluminum hydride (LiAlH4) | N1-(pyridin-3-ylmethyl)naphthalene-1,2-diamine |

| N-Arylation | Aryl halides, Palladium catalyst | N-Aryl-N'-(naphthalen-2-yl)nicotinamidine |

Reactivity of the Naphthyl Ring System

The naphthyl ring system is an electron-rich aromatic moiety and is therefore susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituent, in this case, the amidine group attached at the 2-position.

Electrophilic Aromatic Substitution: The amidine group is generally considered to be a deactivating group with meta-directing character on the pyridine (B92270) ring, but its electronic effect on the naphthyl ring is more complex. Electrophilic attack on the naphthyl ring is expected to occur at positions that are activated and sterically accessible. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlibretexts.org For a 2-substituted naphthalene (B1677914), electrophilic attack generally occurs at the 1, 3, 6, or 8 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile. stackexchange.com

Oxidative Coupling: The electron-rich nature of the naphthyl ring makes it amenable to oxidative coupling reactions, potentially leading to the formation of binaphthyl derivatives or other polymeric structures under appropriate catalytic conditions.

Heterocyclic Transformations Involving the Nicotinamidine Core

The presence of the pyridine ring within the nicotinamidine core introduces additional avenues for chemical transformations.

N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Quaternization of the Pyridine Nitrogen: The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This modification would increase the water solubility of the molecule and could be a precursor for further functionalization.

Cycloaddition Reactions: The pyridine ring can participate in cycloaddition reactions, although this is less common for the aromatic pyridine ring itself unless it is activated in some way, for instance, by N-oxidation. Aza-Diels-Alder reactions are a possibility for derivatives of the nicotinamidine core. nih.gov

Oxidation and Reduction Chemistry

Oxidation: Strong oxidizing agents can lead to the degradation of the molecule. However, milder, more selective oxidation methods can target specific sites. For instance, oxoammonium-catalyzed oxidation of N-substituted amines to amides is a known transformation and could potentially be applied to the amine-like nitrogens of the amidine group. acs.orgchemrxiv.orgchemrxiv.org Ozonation has been used for the regioselective formation of N-aryl-lactams from N-aryl cyclic amines, suggesting a potential pathway for the oxidative modification of the heterocyclic portion of the molecule. semanticscholar.org

Reduction: As mentioned earlier, the amidine group can be reduced. Additionally, the pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, typically using a transition metal catalyst like platinum or palladium at elevated pressure and temperature. The naphthyl ring can also be hydrogenated, although this generally requires more forcing conditions than the reduction of the pyridine ring.

A summary of potential oxidation and reduction reactions is presented in Table 2.

Table 2: Potential Oxidation and Reduction Reactions of Nicotinamidine, N-2-naphthyl-

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Pyridine N-Oxidation | mCPBA or H2O2 | Nicotinamidine, N-2-naphthyl- N-oxide |

| Pyridine Ring Reduction | H2, Pt/C or Pd/C | N-(naphthalen-2-yl)piperidine-3-carboximidamide |

| Naphthyl Ring Reduction | H2, Rh/C, high pressure | N-(decahydronaphthalen-2-yl)nicotinamidine |

Photochemical and Thermal Transformations

Photochemical Reactivity: The presence of the extended aromatic system of the naphthyl group suggests that Nicotinamidine, N-2-naphthyl- is likely to be photochemically active. N-aryl amides have been synthesized via photo-induced reactions, indicating the potential for light-mediated transformations of the core structure. researchgate.netchemistryviews.org Photochemical generation of nitrogen-centered radicals from related N-substituted nitrogen compounds is a known process, which could lead to various C-H amination or cyclization products. acs.orgyoutube.com

Thermal Rearrangements: Amidines can undergo thermal rearrangements, although specific pathways for this compound are not documented. Under thermal stress, fragmentation or intramolecular cyclization could occur, depending on the stability of the potential products and intermediates.

Coordination Chemistry and Ligand Applications of Nicotinamidine, N 2 Naphthyl

Design and Synthesis of Metal Complexes with Nicotinamidine, N-2-naphthyl- as a Ligand

The synthesis of metal complexes featuring Nicotinamidine, N-2-naphthyl- as a ligand generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions can significantly influence the stoichiometry and structure of the resulting complex.

The general synthetic approach often mirrors the methods used for analogous nicotinamide (B372718) and other N-substituted carboxamide ligands. bioline.org.brnih.gov For instance, a common procedure involves dissolving the Nicotinamidine, N-2-naphthyl- ligand in a solvent like methanol (B129727) or ethanol, followed by the addition of a solution of the metal salt (e.g., chlorides, bromides, or nitrates of transition metals). The mixture is typically stirred, sometimes with gentle heating, to promote the formation of the complex, which may then precipitate out of the solution or be obtained upon evaporation of the solvent. bioline.org.brnih.gov

For example, the synthesis of binuclear mercury(II) complexes with the related N-(naphthalen-1-yl)isonicotinamide ligand was achieved by reacting the ligand with mercury(II) halides in methanol. inorgchemres.org This suggests that a similar strategy could be employed for Nicotinamidine, N-2-naphthyl-, where the stoichiometry of the reactants would be a key factor in determining the final structure of the complex.

The design of these complexes is often driven by the desired application. For instance, if the goal is to create a complex with specific catalytic activity, the choice of the central metal ion is paramount. If the focus is on studying the electronic or steric effects of the ligand, a series of complexes with different metals might be synthesized for comparative analysis. The bulky naphthyl group is expected to play a significant role in the steric environment around the metal center, potentially leading to the formation of complexes with lower coordination numbers or specific geometries. nih.gov

Table 1: Representative Synthetic Approaches for Related Amide-Based Ligand Metal Complexes

| Ligand | Metal Salt(s) | Solvent(s) | General Conditions | Resulting Complex Type |

| Nicotinamide | CoCl₂, NiCl₂, MnCl₂, CuCl₂, ZnCl₂ | Methanol/Water | Stirring for 2 hours | Mononuclear complexes bioline.org.br |

| Naphthyl acetohydrazide | Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II) salts | Not specified | Not specified | Mononuclear complexes nih.gov |

| Nicotinamide | Mn(II), Co(II), Hg(II), Cd(II), Cu(II) halides | Not specified | Not specified | Polymeric octahedral complexes researchgate.net |

| N-(naphthalen-1-yl)isonicotinamide | HgCl₂, HgBr₂ | Methanol | Stirring at 40 °C for 10 min | Binuclear complexes inorgchemres.org |

Ligand Binding Modes and Coordination Geometries

Nicotinamidine, N-2-naphthyl- offers several potential coordination sites, leading to various possible binding modes. The most common coordination is expected to occur through the nitrogen atom of the pyridine (B92270) ring, a well-established binding site for nicotinamide and its derivatives. bioline.org.brresearchgate.netdergipark.org.tr The amide group also presents two potential donor atoms: the carbonyl oxygen and the amide nitrogen. inorgchemres.org However, coordination through the amide group is less common, particularly when the sterically demanding N-2-naphthyl group is present.

The coordination of Nicotinamidine, N-2-naphthyl- to a metal center can result in a variety of coordination geometries, largely dictated by the coordination number of the metal ion and the steric constraints imposed by the ligand. youtube.com

Monodentate Coordination: The most probable binding mode is monodentate, where the ligand coordinates to the metal ion solely through the pyridine nitrogen. This is consistent with the behavior of many nicotinamide-based ligands. bioline.org.br In such cases, the resulting complexes can adopt common geometries like tetrahedral, square planar, or octahedral, depending on the metal ion and the number of other ligands present. youtube.com

Bidentate or Bridging Coordination: While less common, the possibility of the amidine group participating in coordination cannot be entirely ruled out, potentially leading to bidentate chelation or bridging between two metal centers. However, the steric bulk of the naphthyl group might hinder such interactions. In some related carboxamide complexes, the amide group has been shown to participate in coordination. inorgchemres.org

Table 2: Potential Coordination Geometries based on Coordination Number

| Coordination Number | Possible Geometries |

| 2 | Linear youtube.com |

| 3 | Trigonal Planar youtube.com |

| 4 | Tetrahedral, Square Planar youtube.com |

| 5 | Trigonal Bipyramidal, Square Pyramidal youtube.com |

| 6 | Octahedral youtube.com |

Electronic and Steric Effects of Nicotinamidine, N-2-naphthyl- in Metal Complexes

The Nicotinamidine, N-2-naphthyl- ligand exerts significant electronic and steric influences on the properties of its metal complexes.

Steric Effects: The most prominent feature of the Nicotinamidine, N-2-naphthyl- ligand is the bulky N-2-naphthyl group. This group imposes considerable steric hindrance around the metal center, which can have several consequences: nih.gov

Influence on Coordination Number and Geometry: The steric bulk can limit the number of ligands that can coordinate to the metal ion, potentially favoring lower coordination numbers. nih.gov It can also influence the coordination geometry to minimize steric repulsion between ligands. nih.gov

Creation of a Specific Pocket: The naphthyl group can create a defined pocket or cleft around the metal's active site. This can be advantageous in catalysis, as it may lead to substrate selectivity based on size and shape.

Impact on Reactivity: The steric hindrance can protect the metal center from unwanted side reactions, potentially increasing the stability of the complex. nih.gov

Catalytic Activity of Nicotinamidine, N-2-naphthyl-Metal Complexes in Organic Transformations

While specific catalytic applications of Nicotinamidine, N-2-naphthyl- metal complexes are not extensively documented, the structural and electronic features of this ligand suggest potential for their use in various organic transformations. Metal complexes with related carboxamide ligands have shown promise in catalytic processes. inorgchemres.org

The design of a catalyst based on a Nicotinamidine, N-2-naphthyl- metal complex would leverage the properties discussed previously:

The Metal Center: The choice of the metal is critical. For example, palladium, rhodium, or ruthenium complexes are well-known for their catalytic roles in cross-coupling reactions, hydrogenations, and transfer hydrogenations.

The Ligand's Role: The Nicotinamidine, N-2-naphthyl- ligand can influence the catalytic cycle in several ways:

Tuning Lewis Acidity: The electronic properties of the ligand can modulate the Lewis acidity of the metal center, which is often a key parameter in catalysis.

Providing Steric Control: The bulky naphthyl group can enforce a specific coordination environment, which can lead to stereoselectivity in certain reactions. The steric hindrance can also prevent catalyst deactivation pathways, such as the formation of inactive dimers.

Substrate Recognition: The defined pocket created by the ligand may allow for selective binding of certain substrates, leading to regioselective or chemoselective transformations.

Potential areas of application could include reactions where steric bulk and a defined coordination sphere are beneficial, such as asymmetric catalysis or polymerization reactions. Further research is needed to synthesize and screen Nicotinamidine, N-2-naphthyl- metal complexes for their catalytic activity in various organic reactions.

Structure Property Relationships and Molecular Design Principles for Nicotinamidine, N 2 Naphthyl Analogues

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of N-aryl amidines, including Nicotinamidine, N-2-naphthyl-, are significantly influenced by the electronic properties of substituents on the aromatic rings. These effects can be understood through the principles of physical organic chemistry, where electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density distribution within the molecule.

The amidine functional group is characterized by a carbon-nitrogen double bond and a single bond to a second nitrogen atom. rsc.org The basicity of the amidine is a key property, and it is directly affected by the electronic nature of the N-aryl substituents. The introduction of an aryl or heteroaryl group at a nitrogen atom of an amidine generally attenuates its basic properties. researchgate.netchemrxiv.org For Nicotinamidine, N-2-naphthyl-, substituents on the naphthyl ring or the pyridine (B92270) ring can alter the pKa of the molecule. For instance, studies on N-aryl imidazolinium salts and their higher homologues have shown that the electronic nature of the N-aryl substituents plays a crucial role in determining the acidity of the corresponding conjugate acids. rsc.org It is anticipated that EWGs on the naphthyl ring of Nicotinamidine, N-2-naphthyl- would decrease the basicity of the amidine nitrogen atoms by withdrawing electron density, while EDGs would have the opposite effect.

The stability of N-aryl amidines can also be influenced by substituent effects. Computational studies on the amidine formed between tacrine (B349632) and saccharin (B28170) have shown that the stability of the amidine can be influenced by the electronic environment. researchgate.net Furthermore, the reactivity of N-aryl amidines in various chemical transformations is dependent on substituent effects. For example, in Ullmann-type coupling reactions for the N-arylation of amides, the reaction yields have been shown to correlate with the activation energy, which is influenced by the electronic properties of the substituents on the aryl halide. mdpi.com Similarly, for Nicotinamidine, N-2-naphthyl- analogues, substituents that increase the nucleophilicity of the amidine nitrogen could enhance their reactivity in certain reactions.

A study on the noncatalyzed amination of aryl halides revealed a significant correlation between the reaction barrier heights and Hammett σ parameters, which quantify the electron-donating or -withdrawing ability of substituents. nih.gov This suggests that a quantitative structure-reactivity relationship (QSRR) could be developed for Nicotinamidine, N-2-naphthyl- analogues to predict their reactivity based on the electronic parameters of the substituents.

Table 1: Predicted Influence of Substituents on the Properties of Nicotinamidine, N-2-naphthyl- Analogues

| Substituent Position | Substituent Type | Predicted Effect on Basicity | Predicted Effect on Reactivity (Nucleophilic Attack) |

| Naphthyl Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Increase |

| Naphthyl Ring | Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | Decrease |

| Pyridine Ring | Electron-Donating (e.g., -CH₃) | Increase | Increase |

| Pyridine Ring | Electron-Withdrawing (e.g., -Cl) | Decrease | Decrease |

Conformational Analysis and its Impact on Chemical Recognition

The three-dimensional shape of a molecule, dictated by its conformational preferences, is a critical determinant of its ability to interact with other molecules. For Nicotinamidine, N-2-naphthyl- and its analogues, conformational analysis provides insights into the spatial arrangement of the pyridine and naphthalene (B1677914) rings relative to the amidine linker and how this influences molecular recognition.

The C-N bond of the amidine group has partial double bond character, which can lead to the existence of cis and trans conformers. nih.gov The rotation around the N-aryl bond is also a key conformational feature. Studies on N,N-diaryl amides have shown that the conformational preferences depend on the relative π-electron densities of the two aromatic systems. nih.gov In the case of Nicotinamidine, N-2-naphthyl-, the relative orientation of the pyridine and naphthyl rings will be influenced by steric and electronic interactions.

Computational studies on benzamidinium derivatives have revealed that the molecule can adopt both planar and twisted conformations, with the energy difference between these states being relatively small. nih.gov A similar conformational flexibility is expected for Nicotinamidine, N-2-naphthyl-. The dihedral angle between the plane of the amidine group and the aromatic rings is a key parameter. In a study of N-aryl phenothiazines, it was found that electron-releasing substituents favor an intra conformation, while electron-withdrawing substituents favor an extra conformation, demonstrating that substituent effects can influence conformational preferences. rsc.org

Table 2: Key Conformational Features of N-Aryl Amidine Analogues

| Conformational Feature | Description | Factors Influencing Preference |

| cis/trans Isomerism | Relative orientation of substituents across the C=N bond of the amidine. | Steric hindrance, electronic effects of substituents. |

| N-Aryl Torsion Angle | Rotation around the bond connecting the amidine nitrogen to the aryl (naphthyl) ring. | Steric bulk of ortho substituents, electronic interactions between the rings. |

| Pyridyl-Amidine Torsion Angle | Rotation around the bond connecting the amidine carbon to the pyridine ring. | Steric and electronic interactions with the amidine and naphthyl groups. |

Rational Design Principles for Modulating Chemical Behavior

The rational design of Nicotinamidine, N-2-naphthyl- analogues with specific chemical behaviors relies on a thorough understanding of the structure-property relationships discussed in the previous sections. By systematically modifying the molecular structure, it is possible to fine-tune properties such as reactivity, stability, and molecular recognition capabilities.

One of the primary strategies for modulating chemical behavior is through the introduction of substituents on the aromatic rings. As established, EDGs and EWGs can be used to alter the electronic properties of the molecule. For example, if a more basic analogue is desired, an EDG could be introduced on the naphthyl ring. Conversely, to enhance stability towards oxidative degradation, an EWG might be beneficial. The development of quantitative structure-activity relationships (QSAR) can be a powerful tool in this process, allowing for the prediction of properties for novel analogues before their synthesis. nih.gov

Conformational constraint is another key design principle. By introducing bulky substituents or incorporating the amidine moiety into a cyclic system, the conformational freedom of the molecule can be reduced. This can lead to more specific molecular recognition properties and potentially higher binding affinities in biological systems. The synthesis of conformationally constrained analogues has been successfully applied to other classes of amidine-containing compounds to enhance their biological activity. nih.gov

Isosteric replacement is a further design strategy that can be employed. This involves replacing a functional group with another group of similar size and electronic properties. For Nicotinamidine, N-2-naphthyl-, isosteric analogues of the nicotinamide (B372718) portion have been synthesized, which could be a viable approach for creating novel derivatives with altered properties. umn.edu

Finally, the principles of molecular recognition can guide the design of analogues that can participate in specific intermolecular interactions. By strategically placing hydrogen bond donors and acceptors, or lipophilic and polar groups, it is possible to design molecules that will self-assemble into desired structures or bind to specific target molecules with high affinity and selectivity.

Advanced Chemical Applications of Nicotinamidine, N 2 Naphthyl Excluding Biomedical Focus

Application in Supramolecular Chemistry and Self-Assembly

The architecture of Nicotinamidine, N-2-naphthyl- is inherently suited for orchestrating supramolecular assemblies. The planar and aromatic nature of both the pyridine (B92270) and naphthalene (B1677914) rings facilitates π-π stacking interactions, a fundamental driving force in the self-assembly of many organic molecules. Furthermore, the amidine group, with its hydrogen bond donor and acceptor sites, can direct the formation of ordered one-, two-, or three-dimensional networks.

Role in Materials Science

The electronic and structural attributes of Nicotinamidine, N-2-naphthyl- position it as a promising candidate for various applications in materials science, including organic electronics, chemical sensors, and as a corrosion inhibitor.

Adsorption Mechanisms on Metal Surfaces

The efficacy of organic compounds as corrosion inhibitors is intrinsically linked to their ability to adsorb onto a metal surface, thereby creating a protective barrier against corrosive agents. nih.govmdpi.com Nicotinamidine, N-2-naphthyl- possesses several features that suggest a strong potential for such applications. The molecule contains nitrogen atoms in both the pyridine ring and the amidine group, as well as a π-electron-rich naphthalene ring. These features are known to be active centers for adsorption on metal surfaces. nih.govrasayanjournal.co.in

The adsorption process can occur through a combination of physisorption and chemisorption. Physisorption would involve weaker van der Waals forces and electrostatic interactions between the molecule and the metal surface. Chemisorption, a stronger interaction, would involve the sharing of electrons between the inhibitor molecule and the metal's d-orbitals, forming a coordinate-type bond. The presence of lone pair electrons on the nitrogen atoms and the delocalized π-electrons of the aromatic rings in Nicotinamidine, N-2-naphthyl- make it a plausible electron donor to the vacant d-orbitals of metals like iron, a primary component of steel. rasayanjournal.co.in

Studies on naphthyl-containing chalcones have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. rasayanjournal.co.inresearchgate.net The inhibition efficiency of these compounds was found to be dependent on their concentration and molecular structure, with the naphthyl group playing a significant role in the adsorption process. rasayanjournal.co.inresearchgate.net It is reasonable to infer that Nicotinamidine, N-2-naphthyl- would exhibit similar, if not enhanced, inhibitory effects due to the additional nitrogen centers in the nicotinamidine moiety.

The mechanism of inhibition would likely involve the blocking of active corrosion sites on the metal surface by the adsorbed Nicotinamidine, N-2-naphthyl- molecules. The orientation of the adsorbed molecule would be critical, with the large surface area of the naphthalene group potentially providing extensive coverage.

Film Formation and Surface Modification

The formation of a stable, uniform, and adherent protective film is a direct consequence of the adsorption of inhibitor molecules on a metal surface. scielo.org.mx For Nicotinamidine, N-2-naphthyl-, the intermolecular π-π stacking interactions between the naphthalene and pyridine rings of adjacent adsorbed molecules could lead to the formation of a densely packed and robust film. This self-assembly into a protective layer would significantly enhance the corrosion resistance of the underlying metal.

The ability of Nicotinamidine, N-2-naphthyl- to modify surfaces extends beyond corrosion inhibition. The functional groups present could be leveraged for further surface functionalization. For instance, the amidine group could be protonated or coordinated to other species, allowing for the controlled attachment of other molecules or nanoparticles to the surface. This opens up possibilities for creating multifunctional surfaces with tailored properties.

Analytical Chemistry Applications

In the realm of analytical chemistry, the unique structural features of Nicotinamidine, N-2-naphthyl- suggest its potential utility as a selective analytical reagent or sensor. The naphthalene moiety is a well-known fluorophore, and its fluorescence properties are often sensitive to the local chemical environment.

Research has shown that naphthalene-based compounds can serve as selective fluorescent sensors for metal ions. rsc.org For example, a naphthalene-based receptor has been synthesized that exhibits high selectivity and affinity for Al³⁺ ions, enabling its use for intracellular imaging. rsc.org The binding of the metal ion to the receptor modulates the fluorescence output, providing a detectable signal.

It is plausible that Nicotinamidine, N-2-naphthyl- could be developed into a similar fluorescent sensor. The nicotinamidine portion of the molecule could act as a specific binding site for certain analytes, and this binding event could perturb the electronic structure of the naphthalene ring, leading to a change in its fluorescence intensity or wavelength. The selectivity of such a sensor would be dictated by the nature of the binding pocket formed by the nicotinamidine and naphthyl groups.

The electrochemical properties of nicotinamide (B372718) and its derivatives have also been studied, indicating that they can undergo reduction and oxidation processes. researchgate.netresearchgate.net This suggests that Nicotinamidine, N-2-naphthyl- could also be electrochemically active and potentially be used as an electrochemical sensor.

Role as a Chemical Probe for System Interrogation

A chemical probe is a small molecule used to study and manipulate biological or chemical systems. While the focus of this article is non-biomedical, the principles of chemical probe design are applicable to materials and chemical systems as well. The ability of Nicotinamidine, N-2-naphthyl- to interact with metal surfaces and potentially with other molecules through specific non-covalent interactions makes it a candidate for a chemical probe to investigate interfacial phenomena.

For instance, by tethering a reporter group to the Nicotinamidine, N-2-naphthyl- molecule, it could be used to map out active sites on a catalyst surface or to monitor the progress of a surface reaction. The specific adsorption characteristics of the molecule would allow it to target certain regions or functionalities within a complex chemical system.

Q & A

How can researchers synthesize N-2-naphthyl nicotinamidine derivatives, and what key reagents are involved?

Answer: The synthesis typically involves a Suzuki coupling reaction between 6-(5-bromofuran-2-yl)nicotinonitrile and phenylboronic acid derivatives to form phenylfuranylnicotinonitrile intermediates. These intermediates are then treated with LiN(TMS)₂ (lithium bis(trimethylsilyl)amide) in tetrahydrofuran (THF) to convert the nitrile group into an amidine functionality . Critical steps include controlling reaction temperature (e.g., 0–60°C) and purification via column chromatography. Structural confirmation requires NMR and mass spectrometry (e.g., characteristic amidine proton signals at δ9.33–9.62 in ¹H NMR) .

What spectroscopic methods are most reliable for characterizing N-2-naphthyl nicotinamidine derivatives?

Answer: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential. For example:

- ¹H NMR : Two singlet signals at δ9.33 and δ9.62 correspond to the cationic amidine group.

- ¹³C NMR : 15 distinct carbon signals confirm the pyridyl, furan, and aryl moieties.

- HRMS : Molecular ion peaks (e.g., m/z 293 for derivative 4b) validate molecular weight .

How is the antioxidant activity of N-2-naphthyl nicotinamidine derivatives assessed experimentally?

Answer: The superoxide dismutase (SOD)-like activity assay is commonly used. Key steps:

Generate superoxide ions via a photoreduction system.

Measure inhibition of nitroblue tetrazolium (NBT) reduction by nicotinamidines.

Calculate IC₅₀ (concentration for 50% inhibition) using the formula:

Triplicate analyses ensure reproducibility .

What precautions are necessary for handling N-2-naphthyl nicotinamidine derivatives in laboratory settings?

Answer:

- Store at 0–6°C to prevent degradation .

- Use fume hoods and personal protective equipment (PPE) due to potential nitrosamine-related hazards .

- Avoid prolonged exposure to light/moisture, which may alter reactivity .

How can reaction conditions be optimized to improve the yield of N-2-naphthyl nicotinamidine derivatives?

Answer (Advanced):

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency.

- Solvent optimization : Compare THF, DMF, or DMSO for amidine conversion .

- Temperature gradients : Monitor yields at 25°C vs. 60°C to balance reaction speed and byproduct formation.

How should researchers resolve contradictions in biological activity data for nicotinamidine derivatives?

Answer (Advanced):

- Multi-assay validation : Cross-check SOD-like activity with DPPH radical scavenging or FRAP assays to confirm antioxidant consistency .

- Dose-response curves : Identify non-linear relationships or threshold effects.

- Statistical analysis : Apply ANOVA to assess inter-experimental variability .

What computational approaches support structure-activity relationship (SAR) studies of N-2-naphthyl nicotinamidines?

Answer (Advanced):

- Molecular docking : Simulate binding interactions with SOD enzyme active sites (e.g., Cu/Zn-SOD).

- DFT calculations : Analyze electron distribution in the amidine group to predict redox activity .

- QSAR models : Corrogate substituent effects (e.g., naphthyl vs. phenyl) with IC₅₀ values .

How can HPLC methods be validated for assessing the purity of nicotinamidine derivatives?

Answer:

- Column selection : Use C18 reverse-phase columns.

- Mobile phase : Optimize acetonitrile/water gradients for peak resolution.

- Validation parameters :

- Linearity (R² ≥ 0.99) across 50–150% of target concentration.

- LOD/LOQ : Determine via signal-to-noise ratios .

What strategies enhance the bioactivity of N-2-naphthyl nicotinamidines through structural modifications?

Answer (Advanced):

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the naphthyl ring to stabilize radical intermediates .

- Heterocyclic fusion : Explore pyridine-furan hybrids to improve solubility and binding affinity .

How are analytical methods like UV-Vis spectroscopy standardized for nicotinamidine research?

Answer:

- Wavelength calibration : Confirm λₘₐₓ for each derivative (e.g., 260–300 nm for amidines).

- Standard curves : Prepare using serial dilutions of a reference compound (e.g., ascorbic acid for antioxidant assays) .

- Blank correction : Subtract background absorbance from solvents/reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.